molecular formula C21H21NO6 B119763 (-)-Corlumine CAS No. 79082-64-7

(-)-Corlumine

Cat. No. B119763
CAS RN: 79082-64-7
M. Wt: 383.4 g/mol
InChI Key: SZDGAZFTAUFFQH-MOPGFXCFSA-N
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Description

(-)-Corlumine is a synthetic compound derived from the naturally occurring amino acid, L-cysteine. It has been studied for its potential applications in drug development and laboratory experiments. In

Scientific Research Applications

  • Pharmacological Actions : (-)-Corlumine has been identified as an alkaloid with distinct pharmacological actions. A study highlighted its similarities and differences in action compared to other chemically related alkaloids and its stereoisomer adlumine. These differences are significant and indicate varied pharmacological properties (Rice, 1938).

  • Quantum Chemical and Experimental Studies : A comprehensive study involving quantum chemical calculations and experimental methods like vibrational spectroscopy and thermal analysis was conducted on Corlumine. This research provided insights into its electronic properties, reactivity, structural and physical properties, and the molecule's stability, which are crucial for understanding its applications in medicine and drug-receptor interactions (Mishra et al., 2014).

  • Isolation and Structural Analysis : Corlumine was isolated from various plants like Corydalis scouleri and Dicentra cucullaria. Its isomerism and structural identity with other alkaloids were established, which helps in understanding its potential applications in pharmacology (Manske, 1936).

  • Synthetic Applications in Alkaloid Synthesis : Another study focused on the synthetic applications of corlumine in the synthesis of various alkaloids. This included exploring the conditions for optimal selectivity and the use of corlumine in efficient synthesis methods (Gawley & Zhang, 1996).

  • Biological Activity and Isolation : Corlumine was found to exhibit spasmolytic activity in a study that isolated it from the leaves and stems of Corydalis meifolia. Such biological activity is essential for its potential therapeutic applications (Bhakuni & Chaturvedi, 1983).

  • Structural Characterization : A study on the NMR signal assignments of benzylisoquinolines, including corlumine, provided detailed information on its molecular structure. This is crucial for understanding its pharmacological effects and potential therapeutic uses (Seger et al., 2004).

properties

IUPAC Name

(6S)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDGAZFTAUFFQH-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1[C@@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Corlumine

CAS RN

79082-64-7
Record name (-)-Corlumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079082647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of (-)-Corlumine?

A1: (-)-Corlumine possesses the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol. [, , , ]

Q2: Which plant species are known to contain (-)-Corlumine?

A2: (-)-Corlumine has been identified in several plant species, including Fumaria bastardii, Corydalis meifolia, Corydalis scouleri, Fumaria parviflora, Corydalis govaniana, Corydalis nobilis, Corydalis sibirica, Dicentra cucullaria, and Corydalis thyrsiflora. [, , , , , , , , , ]

Q3: What spectroscopic techniques are commonly used to characterize (-)-Corlumine?

A3: Researchers often employ Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) to elucidate the structure and confirm the identity of (-)-Corlumine. [, ]

Q4: Has the synthesis of (-)-Corlumine been achieved?

A4: Yes, (+/-)-Corlumine has been successfully synthesized using dimethylaminomethyleneisobenzofuranones reacting with alkoxyphenylethylamines. N-methylation then yields the naturally occurring phthalideisoquinoline alkaloids. [] Furthermore, asymmetric synthesis of (+)-Corlumine has been demonstrated through the use of chiral 1-magnesiotetrahydroisoquinolyloxazolines reacting with aldehydes. [, ] These synthetic approaches offer valuable tools for further investigation of (-)-Corlumine and its analogs.

Q5: Are there any preliminary findings regarding the pharmacological activities of (-)-Corlumine?

A5: While research is ongoing, some studies suggest that (+)-cavidine, protopine, and (+)-Corlumine, among other alkaloids, isolated from Corydalis meifolia exhibited spasmolytic activity. [, ] Further research is necessary to fully understand the pharmacological potential of (-)-Corlumine and its mechanism of action.

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